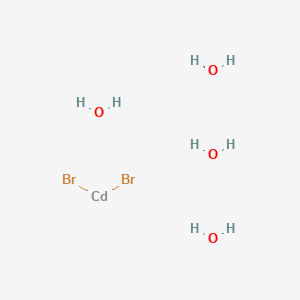

Neodymium chloride hexahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Neodymium chloride hexahydrate is a chemical compound composed of neodymium (Nd) and chlorine (Cl) with the formula NdCl₃·6H₂O.

- In its anhydrous form, it appears as a mauve-colored solid, which rapidly absorbs water from the air to form a purple hexahydrate.

- The hexahydrate is represented as NdCl₃·6H₂O and is commonly used due to its solubility in water.

- This compound is produced from minerals such as monazite and bastnäsite through a complex multistage extraction process.

Preparation Methods

- Neodymium metal production often starts with NdCl₃.

- One method involves heating NdCl₃ with ammonium chloride or ammonium fluoride and hydrofluoric acid at 300–400 °C in a vacuum or argon atmosphere:

2NdCl3+3Ca→2Nd+3CaCl2

- Another approach is to react NdCl₃ with alkali or alkaline earth metals.

Chemical Reactions Analysis

- Neodymium chloride hexahydrate participates in various reactions:

Oxidation and Reduction: It can undergo redox reactions.

Substitution Reactions: Neodymium ions can be replaced by other metal ions.

Common Reagents: Ammonium chloride, hydrofluoric acid, and alkali metals.

Major Products: Neodymium metal, neodymium-based lasers, and optical fibers.

Scientific Research Applications

Chemistry: Used as an intermediate chemical for neodymium metal production.

Biology and Medicine: Neodymium-based lasers find applications in medical procedures and diagnostics.

Industry: Used for corrosion protection of aluminum alloys and fluorescent labeling of organic molecules (e.g., DNA).

Mechanism of Action

- Neodymium chloride hexahydrate’s effects depend on its applications.

- In lasers, it acts as a gain medium, amplifying light.

- In corrosion protection, it forms a protective layer on aluminum surfaces.

- In fluorescent labeling, it enhances visualization of biological molecules.

Comparison with Similar Compounds

- Neodymium chloride hexahydrate is unique due to its solubility and applications.

- Similar compounds include LaCl₃, SmCl₃, PrCl₃, EuCl₃, CeCl₃, GdCl₃, and TbCl₃.

Properties

Molecular Formula |

Cl3H12NdO6 |

|---|---|

Molecular Weight |

358.69 g/mol |

IUPAC Name |

trichloroneodymium;hexahydrate |

InChI |

InChI=1S/3ClH.Nd.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

InChI Key |

PCORICZHGNSNIZ-UHFFFAOYSA-K |

Canonical SMILES |

O.O.O.O.O.O.Cl[Nd](Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)

![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)

![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)